![molecular formula C19H21BCl2O3 B2358714 1,3,2-Dioxaborolane, 2-[3-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- CAS No. 2246779-56-4](/img/structure/B2358714.png)
1,3,2-Dioxaborolane, 2-[3-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-
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Overview
Description
“1,3,2-Dioxaborolane, 2-[3-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-” is a chemical compound with the molecular formula C19H21BCl2O3 . It has a molecular weight of 379.1 g/mol . The compound is also known by several synonyms, including “2- (4- ( (3,4-Dichlorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” and "2- [4- [ (3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" .
Molecular Structure Analysis
The InChI string for this compound is “InChI=1S/C19H21BCl2O3/c1-18(2)19(3,4)25-20(24-18)14-6-8-15(9-7-14)23-12-13-5-10-16(21)17(22)11-13/h5-11H,12H2,1-4H3” and the canonical SMILES string is "B1(OC(C(O1)©C)©C)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl" . These strings provide a textual representation of the compound’s molecular structure.Chemical Reactions Analysis
As mentioned earlier, 1,3,2-dioxaborolane derivatives are often used in Suzuki–Miyaura coupling reactions . These reactions involve the use of a palladium catalyst and organoboron reagents .Physical And Chemical Properties Analysis
This compound has a molecular weight of 379.1 g/mol, and its exact mass and monoisotopic mass are both 378.0960801 g/mol . It has a topological polar surface area of 27.7 Ų and a complexity of 436 . It has no hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds .Scientific Research Applications
Synthesis and Structural Analysis
Ortho-modified Derivatives : The synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, including 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, was achieved. These compounds displayed inhibitory activity against serine proteases like thrombin and exhibited unique coordination characteristics in solid state and solution (Spencer et al., 2002).
Crystal Structure and DFT Study : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and its derivatives, showcasing boric acid ester intermediates with benzene rings, were synthesized and analyzed. Their structures, confirmed by spectroscopy and X-ray diffraction, were also calculated using density functional theory (DFT), demonstrating consistency between the DFT-optimized molecular structures and the crystal structures (Huang et al., 2021).
Polymer Synthesis
- Precision Synthesis of Polythiophenes : Research into the Suzuki-Miyaura coupling polymerization of 2-(4-hexyl-5-iodo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane led to the creation of poly(3-hexylthiophene) (P3HT) with a narrow molecular weight distribution and high regioregularity. This process highlighted a catalyst-transfer mechanism crucial for the synthesis of well-defined polymers and block copolymers (Yokozawa et al., 2011).
Medical and Biological Applications
- Novel Lipogenic Inhibitors : A series of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives were synthesized. Some, like BF102 and BF175, showed inhibitory effects on lipogenic gene expression in mammalian hepatocytes and cholesterol biosynthesis, suggesting potential as lipid-lowering drugs (Das et al., 2011).
Fluorescence and Photoluminescence
- Emission-Tuned Nanoparticles : Using specific dioxaborolane compounds, researchers synthesized amphiphilic block copolymers that formed stable nanoparticles when dispersed in water. These particles exhibited bright fluorescence emission, which could be tuned for different applications, demonstrating their potential in advanced material science (Fischer et al., 2013).
Molecular Structure Studies
- Single-Crystal X-Ray Diffraction Analysis : The molecular structure of specific 1,3,2-dioxaborolane derivatives was characterized using single-crystal X-ray diffraction. This provided insights into the molecular conformation and interactions of these compounds (Coombs et al., 2006).
Mechanism of Action
Target of Action
It’s known that boron reagents like this compound are often used in suzuki–miyaura (sm) cross-coupling reactions . The targets in such reactions are typically carbon atoms in organic molecules where new carbon-carbon bonds are formed .
Mode of Action
In the context of SM cross-coupling reactions, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group. In transmetalation, the organoboron compound transfers an organic group from boron to palladium .
Biochemical Pathways
The compound’s role in biochemical pathways is primarily associated with its use in SM cross-coupling reactions to form new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, which can have various downstream effects depending on the specific molecules being synthesized .
Pharmacokinetics
As a boron reagent, it’s likely to be involved in reactions rather than being absorbed and distributed in a biological system .
Result of Action
The result of the compound’s action in SM cross-coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, which can have various effects at the molecular and cellular level depending on the specific molecules being synthesized .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the SM cross-coupling reactions in which it participates are known to be mild and functional group tolerant . This suggests that the compound can remain stable and effective under a variety of conditions .
properties
IUPAC Name |
2-[3-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BCl2O3/c1-18(2)19(3,4)25-20(24-18)14-6-5-7-15(11-14)23-12-13-8-9-16(21)17(22)10-13/h5-11H,12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXASGTYWJGICQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BCl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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